Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cleavable Linker for Antibody-Drug Conjugates (ADCs):

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2, also known as a cleavable ADC linker, plays a crucial role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. ADCs are powerful tools that combine the targeting ability of antibodies with the potent cytotoxic effects of cytotoxic drugs. The linker plays a central role by connecting the antibody to the cytotoxic drug, ensuring its delivery to the targeted cancer cells while minimizing side effects on healthy tissues [].

Mechanism of Action:

This specific linker is designed to be cleaved by enzymes present inside tumor cells. This cleavage process releases the cytotoxic drug, allowing it to exert its therapeutic effect within the tumor microenvironment. The design of the linker is crucial, as it needs to be stable in the bloodstream to avoid premature drug release and potential toxicity. However, it also needs to be cleavable within the tumor cells to deliver the payload effectively [].

Advantages:

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 offers several advantages as a cleavable linker:

- Tumor-specific cleavage: The linker is designed to be cleaved by enzymes enriched in tumor cells, potentially reducing systemic exposure to the cytotoxic drug and minimizing side effects [].

- Stability: The linker exhibits good stability in the bloodstream, ensuring the safe delivery of the ADC to the target site [].

- Controlled drug release: The enzymatic cleavage mechanism allows for controlled release of the cytotoxic drug within the tumor cells, potentially enhancing therapeutic efficacy [].

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a synthetic compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). Its chemical formula is C20H21NO13, and it features a complex structure that includes a glucopyranuronate moiety, which enhances its solubility and stability in biological systems. This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing systemic toxicity while maximizing therapeutic efficacy .

As mentioned earlier, Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 functions as a linker in ADCs. The antibody portion of the ADC recognizes and binds to specific antigens on the surface of target cells (usually cancer cells). Once internalized by the cell, the acidic environment within lysosomes triggers the self-immolation of the nitro group in the linker, releasing the cytotoxic drug molecule within the cancer cell, leading to cell death [, ].

- Hydrolysis: The ester bonds within the linker can be hydrolyzed in aqueous environments.

- Enzymatic Cleavage: Specific enzymes, such as esterases, can catalyze the cleavage of the linker, releasing the drug payload .

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 exhibits significant biological activity due to its role in ADCs. The compound enhances the selectivity and potency of the conjugated drugs against cancer cells. Studies indicate that ADCs utilizing this linker demonstrate improved therapeutic indices compared to traditional chemotherapy methods. The effective targeting minimizes off-target effects and enhances drug accumulation within tumor tissues .

The synthesis of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 typically involves several steps:

- Preparation of Starting Materials: The initial compounds include beta-D-glucopyranuronic acid derivatives and phenyl-aldehyde derivatives.

- Acetylation: The hydroxyl groups on the glucopyranuronate are acetylated using acetic anhydride or acetyl chloride to form triacetyl derivatives.

- Coupling Reaction: The acetylated glucopyranuronate is then coupled with the phenyl-aldehyde derivative through standard coupling chemistry, often involving activation with coupling agents like DCC (dicyclohexylcarbodiimide).

- Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications .

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is primarily used in:

- Antibody-Drug Conjugates: It serves as a critical component in ADCs for targeted cancer therapy.

- Drug Development: The compound aids in developing novel therapeutics by enhancing drug delivery mechanisms.

- Research: It is utilized in biochemical studies to understand drug-linker interactions and optimize ADC formulations .

Interaction studies involving Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 focus on its compatibility with various antibodies and drug molecules. Research indicates that:

- The linker maintains stability during circulation but readily releases the drug upon reaching target cells.

- Interaction with specific enzymes can be exploited to enhance drug release rates in tumor microenvironments.

- Studies also assess potential off-target interactions that may affect therapeutic efficacy and safety profiles .

Several compounds share structural or functional similarities with Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetylated Glucosamine Derivatives | Glycoside Linker | Enhanced solubility and bioavailability |

| Maleimide-based Linkers | Reactive Linker | Forms stable thioether bonds with cysteine residues |

| Hydrazone-based Linkers | Cleavable Linker | Sensitive to pH changes for controlled release |

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 stands out due to its specific design for ADC applications, providing a balance between stability during circulation and effective drug release upon reaching target cells .

The enzymatic cleavage mechanism of β-glucuronide linker systems represents a sophisticated approach to controlled drug release in antibody-drug conjugates [1]. The primary enzyme responsible for this cleavage is β-glucuronidase, also known by its gene designation GUSB, which belongs to the glycosidase family of enzymes that catalyze the breakdown of complex carbohydrates [13]. This enzyme specifically targets β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides and is strategically located within the lysosomal compartment of cells [13].

Human β-glucuronidase exists as a 332 kilodalton homotetramer, initially synthesized as an 80 kilodalton monomer before proteolytic processing removes 18 amino acids from the C-terminal end to form the mature 78 kilodalton monomer [13]. The enzyme contains several notable structural formations, including a jelly roll barrel and a TIM barrel, which contribute to its catalytic efficiency [13].

The catalytic mechanism involves two key glutamic acid residues, Glu540 and Glu451, which function as nucleophilic and acidic residues respectively, along with a tyrosine residue Tyr504 that participates in catalysis [13]. This mechanism follows a compulsory ordered bi bi kinetic pathway where the co-factor uridine 5'-diphospho-glucuronic acid first binds with the enzyme, followed by substrate binding to form a ternary complex prior to conjugate formation [17].

The kinetic parameters of β-glucuronidase demonstrate its efficiency in cleaving glucuronide substrates [15]. Typical Km values range from 0.5 to 2.0 millimolar, while the catalytic efficiency (kcat/Km) reaches 10³ to 10⁴ M⁻¹s⁻¹ [15]. The enzyme operates optimally at pH 4.5 to 5.5 and at physiological temperature of 37°C, conditions that align with the lysosomal environment where drug release occurs [13].

Table 1: Enzymatic Cleavage Mechanism Parameters

| Parameter | Value | Reference |

|---|---|---|

| Target Enzyme | β-Glucuronidase (GUSB) | [13] |

| Substrate Specificity | β-D-glucuronic acid residues | [13] |

| Enzyme Location | Lysosomes, tumor interstitium | [2] [13] |

| Km (example) | 0.5-2.0 mM (typical range) | [15] |

| kcat/Km efficiency | 10³-10⁴ M⁻¹s⁻¹ | [15] |

| Optimal pH | 4.5-5.5 | [13] |

| Temperature Optimum | 37°C | [13] |

| Molecular Weight | 332 kDa (homotetramer) | [13] |

The drug release process proceeds through a two-step mechanism involving enzymatic hydrolysis of the glycosidic bond followed by spontaneous decomposition of the linker components [25]. Upon exposure to β-glucuronidase, the glucuronide linker undergoes facile cleavage, with complete consumption of the substrate observed within 10 minutes under physiological conditions [1]. The specific activity for enzymatic hydrolysis has been measured at 0.21 μmol/min/mg, demonstrating consistent performance across different drug-linker combinations [1].

Structure-Function Relationships in β-Glucuronide Linkers

The structure-function relationships in β-glucuronide linkers are fundamental to their effectiveness in antibody-drug conjugate applications [1] [2]. The core structural component is the β-glucuronic acid moiety, which serves as the recognition element for β-glucuronidase [3]. This hydrophilic sugar group is incorporated into the linker architecture to provide both enzymatic susceptibility and enhanced solubility characteristics [3].

The β-linkage configuration is critical for optimal enzyme recognition and binding [31]. Studies have demonstrated that β-configured glucuronides show significantly different degradation kinetics compared to their α-isomers, with α-configured compounds degrading approximately 40-fold faster than their β-counterparts [31]. This specificity ensures controlled release kinetics appropriate for therapeutic applications [31].

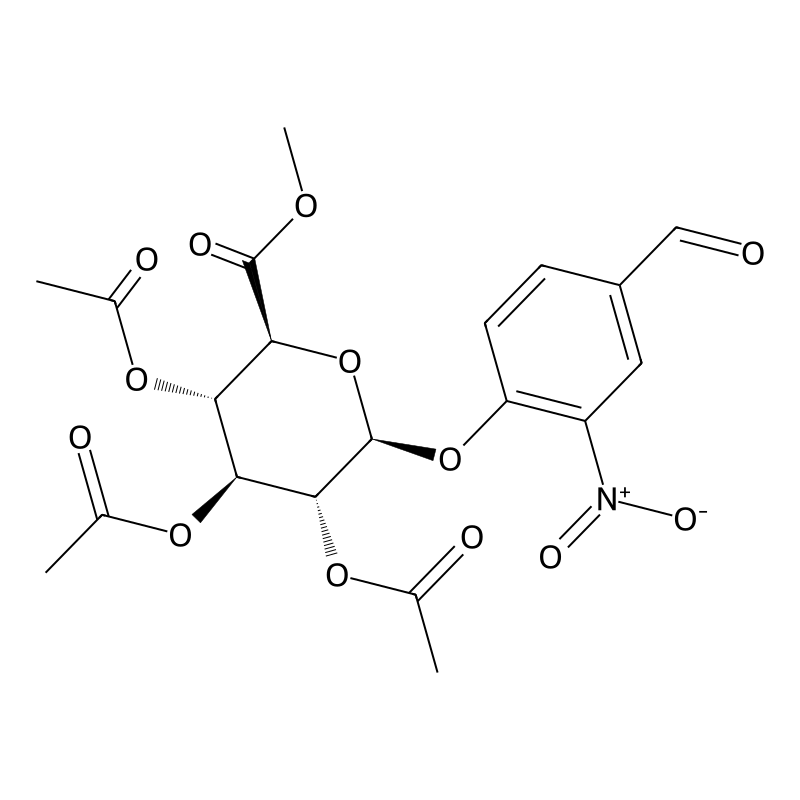

The Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 compound exemplifies sophisticated linker design with its molecular formula C₂₀H₂₁NO₁₃ and molecular weight of 483.38 daltons [9] [10]. This compound incorporates acetyl protection groups at the 2, 3, and 4 positions of the glucopyranuronate ring, which stabilize the molecule during synthesis and storage while maintaining enzymatic cleavability [9]. The phenyl aldehyde nitro substitution provides a reactive site for drug attachment while modulating the electronic properties of the leaving group [9].

Table 2: Structure-Function Relationships

| Structural Feature | Function | Impact on Activity |

|---|---|---|

| Glucuronic acid core | Recognition by β-glucuronidase | Essential for cleavage |

| β-linkage configuration | Optimal enzyme binding | High specificity for β-form |

| Phenolic substitution | Leaving group after cleavage | Modulates release kinetics |

| Self-immolative spacer | Facilitates drug release | Improves efficiency |

| Acetyl protection groups | Stabilizes during synthesis | Enhances stability |

| Drug-linker attachment | Connects to cytotoxic payload | Determines payload type |

The incorporation of self-immolative spacers, such as N,N'-dimethylethylene diamine, extends the utility of β-glucuronide linkers to accommodate phenol-containing drugs [1] [4]. These spacers undergo rapid self-elimination following enzymatic cleavage, ensuring complete release of the active drug without residual linker components [1]. The absence of detectable intermediate carbamate demonstrates the efficiency of this self-immolation process [1].

Quaternary ammonium attachments represent another structural innovation that expands the scope of conjugatable payloads to include tertiary amines [6]. This attachment method maintains equivalent stability to traditional carbamate linkages while providing 1.5 to 4-fold higher activity in cell proliferation inhibition experiments [6]. The quaternary ammonium-based glucuronide-auristatin E linker demonstrates stability in mouse plasma for 10 days, matching the performance of established carbamate-based systems [6].

The hydrophilic nature of the glucuronide moiety addresses aggregation challenges commonly encountered with hydrophobic payloads [2] [3]. This property allows the incorporation of highly lipophilic drugs that would otherwise lead to significant conjugate aggregation [2]. The hydrophilicity also contributes to improved pharmacokinetic properties and reduced off-target effects [2].

Comparative Advantages over Alternative Cleavable Linker Systems

β-Glucuronide linkers demonstrate several distinct advantages over alternative cleavable linker systems in antibody-drug conjugate development [1] [2] [7]. The primary advantage lies in their exceptional stability in systemic circulation, with extrapolated half-lives exceeding 81 days in rat plasma [8]. This stability surpasses that of many alternative systems, including hydrazone linkers which show half-lives of less than 6 hours [6] and peptide-based systems with variable stability profiles [12].

The enzymatic selectivity of β-glucuronidase provides superior tumor targeting compared to alternative cleavage mechanisms [2] [7]. β-Glucuronidase is abundant in lysosomes and overexpressed in many tumor types while maintaining low extracellular activity [2] [7]. This selective expression pattern contrasts with proteases used in peptide linker systems, which may have broader tissue distribution and less tumor specificity [12].

Table 3: Comparative Advantages Analysis

| Advantage Category | β-Glucuronide Linkers | Alternative Linkers |

|---|---|---|

| Stability | High plasma stability (>81 days) | Variable (hours to days) |

| Hydrophilicity | Highly hydrophilic | Often hydrophobic |

| Selectivity | Tumor-selective enzyme | Less selective |

| Aggregation Prevention | Prevents ADC aggregation | May cause aggregation |

| Drug Release | Rapid release (minutes) | Variable kinetics |

| Tolerability | Well-tolerated at high doses | Dose-limiting toxicity |

The hydrophilic characteristics of β-glucuronide linkers provide significant advantages in preventing antibody-drug conjugate aggregation [2] [6]. Traditional hydrophobic linkers, particularly those used with potent cytotoxic agents, frequently cause aggregation issues that compromise drug development [2]. The glucuronide system circumvents this problem, allowing successful conjugation of highly hydrophobic drugs while maintaining conjugate solubility greater than 5 milligrams per milliliter [6].

Compared to acid-labile hydrazone linkers, β-glucuronide systems demonstrate superior stability and controlled release characteristics [12]. Hydrazone linkers suffer from premature drug release in circulation due to their sensitivity to physiological pH variations [12]. The enzymatic cleavage mechanism of glucuronide linkers provides more precise control over drug release timing and location [2].

Disulfide-based linkers rely on differential glutathione concentrations between intracellular and extracellular environments [12]. While effective, this mechanism can be influenced by cellular redox states and may show variable performance across different tumor types [12]. β-Glucuronidase activity provides more consistent and predictable drug release independent of cellular redox status [2].

Peptide-based linkers, such as valine-citrulline and phenylalanine-lysine systems, require specific protease recognition sequences [12]. These systems may be limited by protease expression variability and potential resistance mechanisms [12]. The glucuronidase system offers broader applicability due to the widespread expression of β-glucuronidase in target tissues [2] [13].

The bystander killing effect achievable with glucuronide-linked conjugates provides therapeutic advantages in heterogeneous tumor environments [18]. This effect occurs when released drugs diffuse from targeted cells to adjacent tumor cells, extending therapeutic activity beyond directly targeted cell populations [18]. This mechanism is particularly valuable in multidrug-resistant tumor models where traditional targeting approaches may be compromised [18].

Evolution of β-Glucuronide Linker Development in Antibody-Drug Conjugate Research

The evolution of β-glucuronide linker development in antibody-drug conjugate research represents a systematic progression from initial proof-of-concept studies to sophisticated clinical applications [1] [8] [26]. The foundational work establishing the β-glucuronide linker concept emerged in the early 2000s, building upon the broader understanding of lysosomal enzyme targeting for drug delivery [8].

The first major breakthrough came with the development of β-glucuronide-based drug-linkers incorporating auristatin derivatives MMAE and MMAF, along with doxorubicin propyloxazoline [8]. These early conjugates demonstrated the fundamental principle that β-glucuronide linkers could provide stable attachment in circulation while enabling efficient drug release upon enzymatic cleavage [8]. The cysteine-quenched derivatives of these linkers showed substrate activity for Escherichia coli β-glucuronidase, validating the enzymatic cleavage concept [8].

Table 4: Evolution Timeline of β-Glucuronide Linker Development

| Time Period | Key Developments | Major Publications |

|---|---|---|

| 2000-2005 | Initial β-glucuronide concept | Early proof-of-concept studies |

| 2006-2010 | First ADC applications with MMAE/MMAF | Jeffrey et al. (2006) - first major study |

| 2011-2015 | Expansion to multiple drug classes | Burke et al. - phenolic drug release |

| 2016-2020 | Quaternary ammonium attachments | Tubulysin conjugates developed |

| 2021-Present | Site-specific conjugation methods | Clinical advancement studies |

The period from 2006 to 2010 marked significant advancement with the demonstration that β-glucuronide linkers could be successfully applied to multiple cytotoxic agent classes [1] [8]. The conjugation to monoclonal antibodies cAC10 and h1F6 achieved average loadings of 5.4 drugs per antibody with greater than 95% monomeric purity [1]. These conjugates showed immunologically selective cytotoxic activity with IC₅₀ values of 0.15 nanomolar against CD30-expressing cell lines while maintaining selectivity ratios exceeding 400-fold against non-expressing cells [1].

The expansion phase from 2011 to 2015 focused on broadening the scope of compatible drug classes [1] [4]. A critical advancement was the development of N,N'-dimethylethylene diamine self-immolative spacers, which enabled the delivery of phenol-containing cytotoxic agents such as psymberin A [1] [4]. This innovation demonstrated the adaptability of the glucuronide platform to accommodate diverse chemical structures while maintaining the core advantages of stability and selective release [1].

The introduction of quaternary ammonium linker technology between 2016 and 2020 represented another evolutionary leap [6] [18]. This development addressed the challenge of conjugating tertiary amine-containing payloads, exemplified by the tubulysin class of antimitotic agents [18]. The quaternary ammonium-linked glucuronide-tubulysin conjugates maintained activity in multidrug-resistant cell lines and demonstrated potent bystander activity in heterogeneous tumor models [18].

Recent developments from 2021 to present have emphasized site-specific conjugation methods and enhanced engineering approaches [20] [24]. These advances focus on achieving homogeneous drug-to-antibody ratios and improved therapeutic indices through precise control of conjugation sites [20]. The integration of glycoconjugation techniques and enzymatic coupling methods represents the current frontier in glucuronide linker optimization [20].

The clinical translation of glucuronide-linked antibody-drug conjugates has progressed through systematic preclinical validation [29] [30]. Studies demonstrate that cytostatic agents can induce β-glucuronidase release in tumor environments, potentially enhancing the efficacy of glucuronide-based prodrug approaches [29]. Positron emission tomography studies using selective β-glucuronidase tracers have validated the in vivo release mechanism and distribution of enzymatic activity in tumor models [29].

Molecular Design Principles and Rationale

The molecular design of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 represents a sophisticated approach to antibody-drug conjugate linker development, incorporating multiple strategic elements that address key challenges in targeted cancer therapy [1]. The compound's molecular formula C₂₀H₂₁NO₁₃ with a molecular weight of 483.38 g/mol reflects a carefully balanced architecture that optimizes both synthetic accessibility and biological functionality [1].

The design rationale centers on the integration of a β-glucuronide cleavable unit with a self-immolative system that enables controlled drug release specifically within tumor environments. The glucopyranuronate backbone serves as the primary recognition element for β-glucuronidase, an enzyme that is overexpressed in tumor lysosomes and necrotic regions but exhibits minimal activity in normal physiological conditions. This enzyme specificity provides the selectivity required for targeted drug delivery while minimizing off-target toxicity.

The triacetyl protection strategy employed in the design serves multiple critical functions beyond simple hydroxyl group protection. These acetyl groups maintain the compound's stability during synthesis and storage while being readily removable under appropriate conditions. The protection pattern specifically targets the 2, 3, and 4 positions of the glucopyranuronate ring, leaving the anomeric position available for conjugation to the phenyl system.

The phenyl ring system provides essential structural rigidity and serves as a scaffold for functional group placement. The positioning of both the aldehyde and nitro substituents on this aromatic framework creates a balanced electronic environment that facilitates controlled self-immolation while maintaining stability during circulation. The aldehyde functionality at the para-position provides a versatile attachment point for payload conjugation through well-established reductive amination or oxime formation chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁NO₁₃ |

| Molecular Weight (g/mol) | 483.38 |

| Chemical Abstracts Service Number | 148579-93-5 |

| Purity (Commercial) | ≥98% |

| Solubility in DMSO | 200 mg/mL (413.75 mM) |

| Topological Polar Surface Area | 183.87 Ų |

| LogP | 0.4791 |

| Hydrogen Bond Acceptors | 13 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 8 |

The hydrophilic character of the linker, evidenced by its high topological polar surface area of 183.87 Ų and moderate LogP of 0.4791, addresses a critical limitation of many ADC systems [1]. Hydrophobic linkers frequently cause aggregation issues that can compromise ADC stability and pharmacokinetics. The glucuronide moiety contributes significantly to the overall hydrophilicity, helping to circumvent aggregation tendencies particularly when conjugated to hydrophobic payloads.

Self-Immolative Properties and Mechanisms

The self-immolative properties of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 represent a critical aspect of its functionality as an ADC linker, enabling controlled and efficient drug release following enzymatic activation. The self-immolation mechanism operates through a carefully orchestrated sequence of elimination reactions that are initiated upon β-glucuronidase-mediated cleavage of the glucuronide bond.

Following enzymatic hydrolysis by β-glucuronidase, the liberated phenolic hydroxyl group triggers a cascade of elimination reactions. The mechanism proceeds through either 1,4-elimination or 1,6-elimination pathways, depending on the specific structural arrangement and the nature of the leaving group. In the case of this particular linker, the electronic properties of the nitro substituent significantly influence the reaction pathway and kinetics.

The self-immolation process begins with the formation of a quinone methide intermediate following the initial enzymatic cleavage. This highly reactive intermediate rapidly undergoes further transformation, leading to the release of the attached payload. The nitro group plays a crucial dual role in this process, first serving as an electron-withdrawing group that stabilizes certain intermediates while simultaneously facilitating the elimination cascade through its influence on the electronic distribution within the aromatic system.

Research has demonstrated that the rate of self-immolation can be modulated through careful selection of substituents and their positioning on the aromatic ring. The electron-withdrawing nature of the nitro group accelerates the elimination process compared to electron-donating substituents, resulting in faster drug release kinetics. This enhanced reactivity is particularly beneficial in the context of ADC applications where rapid intracellular drug release is desired following target cell internalization.

Studies have shown that the self-immolative system exhibits excellent stability in plasma conditions while maintaining rapid activation in the appropriate enzymatic environment. The half-life of glucuronide-linked conjugates in plasma has been reported to exceed 80 days, demonstrating exceptional stability for systemic circulation. This stability profile is crucial for achieving optimal biodistribution and tumor targeting before payload release.

| Study Focus | Key Finding | Mechanism | Impact on Linker Performance |

|---|---|---|---|

| Nitro Group Activation | Electron-withdrawing effect enhances elimination | 1,4- or 1,6-elimination cascade | Enhanced drug release kinetics |

| Aldehyde Functionality | Provides attachment point for payload conjugation | Nucleophilic addition followed by elimination | Controlled payload attachment |

| Glucopyranuronate Moiety | Ensures enzyme-specific cleavage | Hydrolytic cleavage by β-glucuronidase | Selective tumor targeting |

| Triacetyl Protection | Protects hydroxyl groups during synthesis | Ester hydrolysis under basic conditions | Improved synthetic accessibility |

| Phenyl Ring System | Provides structural rigidity and stability | Aromatic stabilization of intermediates | Increased stability in circulation |

The kinetics of self-immolation have been studied extensively using model systems and cell culture experiments. Live-cell fluorescence microscopy studies have revealed that the self-immolative process occurs rapidly following enzymatic activation, with complete drug release typically achieved within hours of β-glucuronidase exposure. This rapid release profile is essential for achieving effective cytotoxic concentrations within target cells.

Functional Significance of the Nitro Group in Activation Cascades

The nitro group in Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 serves as a critical functional element that significantly influences the activation cascade and overall linker performance. The electron-withdrawing properties of the nitro substituent create a unique electronic environment within the molecule that facilitates controlled drug release while maintaining stability under physiological conditions.

The nitro group's primary contribution to the activation cascade lies in its ability to modulate the electronic properties of the aromatic system, thereby influencing the reactivity of the self-immolative mechanism. When positioned ortho to the phenolic attachment point, the nitro group significantly accelerates the rate of elimination reactions through both inductive and resonance effects. This acceleration is particularly pronounced in the formation and subsequent decomposition of quinone methide intermediates that are central to the self-immolation process.

Research has demonstrated that the nitro group undergoes reduction under specific cellular conditions, potentially contributing to the activation cascade through multiple pathways. The six-electron reduction of the nitro group to the corresponding amine can proceed through sequential formation of nitroso and hydroxylamino intermediates. Each of these reduction products exhibits different electronic properties and reactivity profiles, providing additional opportunities for controlled activation.

The positioning of the nitro group relative to other functional elements within the linker structure has been shown to critically influence activation kinetics. When placed para to the aldehyde functionality, as in Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2, the nitro group provides optimal electronic activation while maintaining sufficient stability for synthetic manipulation and storage [1]. This positioning creates a balanced electronic environment that supports both stability and reactivity as required for effective ADC linker function.

Studies utilizing computational chemistry approaches have revealed that the nitro group significantly affects the energy barriers associated with the elimination reactions central to the self-immolative process. Density functional theory calculations indicate that the presence of the nitro substituent lowers the activation energy for key elimination steps, resulting in faster drug release kinetics compared to systems lacking this functional group.

The nitro group also plays an important role in modulating the overall hydrophilicity of the linker system [1]. Despite its electron-withdrawing nature, the nitro group contributes to the polar surface area of the molecule, helping to maintain the hydrophilic character that is essential for preventing ADC aggregation. This contribution to hydrophilicity is particularly important when the linker is conjugated to hydrophobic cytotoxic payloads.

Experimental studies have shown that modifications to the nitro group position or its replacement with other electron-withdrawing substituents can dramatically alter the linker's performance characteristics. For example, moving the nitro group from the ortho to the meta position results in slower activation kinetics but improved stability, while replacement with other electron-withdrawing groups such as cyano or trifluoromethyl can provide intermediate properties.

The metabolic fate of the nitro group following linker activation has been investigated to understand potential toxicity concerns. Studies indicate that under the reducing conditions present in tumor cells, the nitro group may be metabolized to less toxic amine derivatives. However, the rapid elimination of the linker components following drug release minimizes the exposure to any potentially reactive intermediates.

Research on Glucopyranuronate Moiety Contributions to Linker Performance

The glucopyranuronate moiety represents the cornerstone of the linker's targeting specificity and serves as the primary recognition element for β-glucuronidase-mediated activation. Extensive research has characterized the structural requirements and functional contributions of this carbohydrate unit to overall linker performance in antibody-drug conjugate applications.

β-Glucuronidase exhibits highly specific substrate recognition that depends on both the stereochemistry and substitution pattern of the glucopyranuronate unit. The enzyme demonstrates strong preference for the β-anomeric configuration and requires specific hydroxyl group positioning for optimal binding and catalysis. The 4-position methoxy group, when present, has been shown to enhance enzyme-substrate interaction through additional binding interactions within the enzyme active site.

The hydrophilic nature of the glucopyranuronate moiety contributes significantly to the overall water solubility and biocompatibility of the linker system. Glucuronic acid derivatives are naturally occurring components of biological systems, being involved in phase II metabolism pathways that enhance the water solubility of xenobiotic compounds. This natural compatibility reduces the likelihood of immunogenic responses and facilitates clearance of linker metabolites following drug release.

Comparative studies of different glucopyranuronate derivatives have revealed structure-activity relationships that inform optimal linker design. Research using recombinant β-glucuronidase enzymes has demonstrated that substrate specificity can be influenced by modifications at various positions of the sugar ring. The presence of acetyl protecting groups, as in Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2, does not significantly impair enzyme recognition once these groups are removed under appropriate conditions.

| Linker Type | Molecular Weight (g/mol) | Cleavage Mechanism | Hydrophilicity | Plasma Stability | Aggregation Tendency |

|---|---|---|---|---|---|

| Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 | 483.38 | β-Glucuronidase + Self-immolation | High | High | Low |

| Me-triacetyl-β-D-glucopyranuronate-Ph-CH2OH-Fmoc | 748.73 | β-Glucuronidase + Self-immolation | High | High | Low |

| β-Glucuronide-PABC | ~450-500 | β-Glucuronidase + PABC elimination | High | High | Low |

| β-Glucuronide-DMED | ~500-550 | β-Glucuronidase + DMED cyclization | High | High | Low |

| Val-Cit-PABC (Reference) | 646.8 | Cathepsin B + PABC elimination | Moderate | High | Moderate to High |

The kinetic parameters for β-glucuronidase-mediated cleavage of glucopyranuronate derivatives have been extensively characterized. The apparent Km values for p-nitrophenyl-β-D-glucuronide substrates typically range from 0.2 to 0.5 mM, indicating high-affinity enzyme-substrate interactions. These favorable kinetics support rapid linker activation in environments with elevated β-glucuronidase activity, such as tumor lysosomes.

Research on enzyme distribution and expression levels has confirmed that β-glucuronidase is predominantly localized within lysosomal compartments and is significantly overexpressed in many tumor types. The enzyme exhibits optimal activity at acidic pH values between 6.0 and 6.5, which corresponds to the pH conditions found in tumor lysosomes. This pH dependence provides an additional layer of selectivity for tumor-specific drug release.

Studies examining the stability of glucopyranuronate linkages under physiological conditions have demonstrated exceptional resistance to hydrolysis in plasma and other extracellular fluids. The glycosidic bond remains intact for extended periods in the absence of β-glucuronidase, ensuring that premature drug release does not occur during systemic circulation. This stability profile is essential for achieving optimal therapeutic indices in ADC applications.

The metabolic fate of the glucopyranuronate moiety following enzymatic cleavage has been investigated to understand potential systemic effects. Glucuronic acid is a natural component of cellular metabolism and is readily incorporated into existing metabolic pathways. This metabolic compatibility minimizes the potential for accumulation of toxic metabolites and facilitates the elimination of linker components from the body.

| Functional Group | Structural Role | Contribution to Hydrophilicity | Impact on Cleavage | Stability Influence |

|---|---|---|---|---|

| Methyl Ester (-COOMe) | Carboxylate protection | Moderate | None (protected) | High (protected carboxyl) |

| Acetyl Groups (3x) | Hydroxyl protection | Low (protective) | None (protective) | High (protected hydroxyl) |

| Phenyl Ring | Aromatic backbone | Low | Structural support | High (aromatic) |

| Aldehyde (-CHO) | Payload attachment site | Low | Active site | Moderate |

| Nitro Group (-NO₂) | Electron-withdrawing group | Moderate | Activating group | High (electron-withdrawing) |

Advanced research has explored the potential for engineering β-glucuronidase variants with altered substrate specificity to enable the development of customized linker systems. These studies have identified key amino acid residues within the enzyme active site that determine substrate recognition and have demonstrated the feasibility of creating mutant enzymes with modified cleavage profiles. Such developments could enable the creation of personalized ADC systems tailored to specific tumor enzyme expression profiles.

The glucopyranuronate moiety also contributes to the overall pharmacokinetic properties of ADC systems through its influence on distribution and clearance pathways. The hydrophilic nature of the carbohydrate unit helps to prevent nonspecific tissue accumulation and facilitates renal clearance of linker metabolites. These favorable pharmacokinetic properties contribute to the improved therapeutic indices observed with glucuronide-based ADC systems compared to more hydrophobic alternatives.

XLogP3

Dates

Explore Compound Types